(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
The compound (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active steroids. The presence of multiple hydroxyl groups and deuterium atoms suggests its potential use in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclopenta[a]phenanthrene core, which can be derived from naturally occurring steroids or synthesized de novo.
Deuteration: Introduction of deuterium atoms is achieved through specific deuteration reactions, often using deuterated reagents such as deuterium gas (D2) or deuterated solvents.
Hydroxylation: The addition of hydroxyl groups is carried out using oxidation reactions, typically employing reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for deuteration and hydroxylation steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like OsO4, KMnO4, or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model molecule for studying deuterium isotope effects, which are important in understanding reaction mechanisms and kinetics.
Biology
In biological research, the compound’s structural similarity to steroids makes it useful for studying steroid hormone receptors and their interactions.
Medicine
Medically, the compound could be investigated for its potential as a therapeutic agent, particularly in areas where deuterium substitution might enhance metabolic stability or reduce toxicity.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid exerts its effects is likely related to its interaction with specific molecular targets, such as steroid hormone receptors. The deuterium atoms may influence the compound’s binding affinity and metabolic stability, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A bile acid with a similar cyclopenta[a]phenanthrene core but different functional groups.
Deoxycholic Acid: Another bile acid with structural similarities but lacking deuterium atoms.
Testosterone: A steroid hormone with a similar core structure but different functional groups and biological activity.
Uniqueness
The uniqueness of (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its deuterium substitution, which can significantly alter its chemical and biological properties compared to non-deuterated analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i8D2,10D2,15D |
InChI Key |
BHQCQFFYRZLCQQ-VRLVFLRJSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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